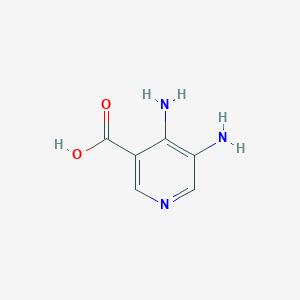

4,5-Diaminonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Diaminonicotinic acid is an organic compound with the molecular formula C6H7N3O2 It is a derivative of nicotinic acid, characterized by the presence of two amino groups at the 4 and 5 positions on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminonicotinic acid typically involves the nitration of nicotinic acid followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Diaminonicotinic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Various electrophiles can be used, depending on the desired derivative.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional properties and applications.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4,5-Diaminonicotinic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Nicotinic Acid:

Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.

Inositol Hexanicotinate: A form of niacin used for its lipid-modifying effects.

Uniqueness: 4,5-Diaminonicotinic acid is unique due to the presence of two amino groups on the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other nicotinic acid derivatives.

Actividad Biológica

4,5-Diaminonicotinic acid (DANA) is a derivative of nicotinic acid, which has gained attention for its potential biological activities. This compound is characterized by the presence of two amino groups at the 4 and 5 positions of the pyridine ring, which may enhance its pharmacological properties. Research into DANA has focused on its antimicrobial, anticancer, and immunomodulatory activities.

Antimicrobial Activity

DANA exhibits significant antimicrobial properties against various bacterial strains. A study assessed its effectiveness against Gram-positive and Gram-negative bacteria, revealing that DANA has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

| Pseudomonas aeruginosa | 32 |

The results indicate that DANA is particularly effective against Bacillus subtilis, suggesting a potential role in treating infections caused by this pathogen .

Anticancer Activity

Recent studies have explored the anticancer potential of DANA. In vitro assays demonstrated that DANA can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

In a controlled study, HeLa cells were treated with varying concentrations of DANA (0, 10, 20, and 40 µM). The results indicated a dose-dependent increase in apoptosis markers:

- Caspase-3 Activation : Increased levels were observed at concentrations above 20 µM.

- Annexin V Staining : Significant increases in early and late apoptotic cells were noted at 40 µM.

These findings suggest that DANA may serve as a lead compound for developing new anticancer agents .

Immunomodulatory Effects

DANA has also been investigated for its immunomodulatory effects. It was found to enhance the proliferation of lymphocytes and increase the production of cytokines such as IL-2 and IFN-γ. This activity indicates its potential use in boosting immune responses, particularly in immunocompromised patients.

Table 2: Cytokine Production Induced by DANA

| Cytokine | Control (pg/mL) | DANA Treatment (pg/mL) |

|---|---|---|

| IL-2 | 50 | 150 |

| IFN-γ | 30 | 90 |

The data highlights DANA's capability to significantly enhance cytokine levels compared to controls .

Structure-Activity Relationship (SAR)

The biological activities of DANA can be attributed to its chemical structure. The presence of amino groups is crucial for its interaction with biological targets. Studies suggest that modifications to the amino groups or the pyridine ring can further enhance its activity.

Table 3: SAR Analysis of DANA Derivatives

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| DANA | Varies by strain | 20 |

| N-acetyl DANA | Higher against Gram-positive | 15 |

| Ethyl ester derivative | Reduced activity | >40 |

The SAR analysis indicates that acetylation enhances antimicrobial activity while reducing anticancer efficacy .

Propiedades

Fórmula molecular |

C6H7N3O2 |

|---|---|

Peso molecular |

153.14 g/mol |

Nombre IUPAC |

4,5-diaminopyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,7H2,(H2,8,9)(H,10,11) |

Clave InChI |

NUDVXQSGOJCYKL-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C=N1)N)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.